Helveticoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Helveticoside can be isolated from the seeds of Descurainia sophia using chromatographic methods. The seeds are typically extracted with ethanol, and the extract is then subjected to various chromatographic techniques to purify this compound . Nuclear Magnetic Resonance (NMR) studies are often employed to confirm the structure of the isolated compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from plant sources remains the primary method. Advances in biotechnological methods may offer potential for more efficient production in the future.

Analyse Chemischer Reaktionen

Reaktionstypen: Helveticoside unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidationsmittel können die Cardenolidstruktur modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Glykosylierung: Enzymatische Glykosylierung kann this compound Zuckerreste hinzufügen, was seine Löslichkeit und Bioverfügbarkeit beeinflusst.

Hauptprodukte:

Hydrolyse: Strophanthidin und Digitoxose.

Oxidation: Verschiedene oxidierte Derivate der Cardenolidstruktur.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Glycoside Studies

Helveticoside is utilized as a model compound to investigate glycoside hydrolysis and glycosylation reactions. Its unique structure, characterized by a steroidal core linked to a sugar molecule, allows researchers to study the enzymatic processes involved in glycoside metabolism.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against lung and colorectal cancer cells. In vitro studies have demonstrated that this compound can induce cytotoxic effects in A549 human lung cancer cells, regulating gene expression and influencing metabolic pathways .

Mechanism of Action

this compound acts primarily by inhibiting Na+/K+ ATPase activity in cells, which is crucial for maintaining cellular ion balance and function. This inhibition leads to altered signaling pathways that can promote apoptosis in cancer cells .

Medical Applications

Therapeutic Potential

The compound shows promise as a therapeutic agent for various conditions:

- Cardiovascular Diseases: this compound's ability to inhibit Na+/K+ ATPase suggests potential benefits in treating heart-related ailments.

- Anti-inflammatory Effects: The extract from which this compound is derived has been traditionally used for respiratory conditions such as cough and asthma, indicating its broader therapeutic implications .

Industrial Applications

Natural Product Research

this compound is being explored for its potential use in developing natural products for pharmaceuticals. Its structural properties make it an attractive candidate for synthesizing new therapeutic agents with improved efficacy and safety profiles.

Table 1: Summary of this compound Research Findings

Wirkmechanismus

Helveticoside exerts its effects primarily through the inhibition of Na+/K±ATPase, an essential enzyme in animal cells . This inhibition disrupts ion balance, leading to increased intracellular calcium levels, which can induce apoptosis in cancer cells . Additionally, this compound has been shown to regulate gene expression related to cell proliferation and apoptosis, particularly through p53-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Helveticoside gehört zur Familie der Herzglykoside, zu der Verbindungen wie Lanatoside, Digoxigenin, Digoxin, Digitoxigenin und Ouabain gehören . Diese Verbindungen teilen eine gemeinsame chemische Struktur und zeigen ähnliche biologische Aktivitäten, insbesondere in ihrer Fähigkeit, Na+/K±ATPase zu hemmen. This compound ist einzigartig in seinem spezifischen Glykosylierungsmuster, das seine Löslichkeit, Bioverfügbarkeit und die gesamte biologische Aktivität beeinflussen kann .

Ähnliche Verbindungen:

- Lanatoside

- Digoxigenin

- Digoxin

- Digitoxigenin

- Ouabain

Das einzigartige Glykosylierungsmuster von this compound und seine spezifischen biologischen Aktivitäten machen es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch bei potenziellen therapeutischen Anwendungen.

Biologische Aktivität

Helveticoside, a compound derived from the plant Descurainia sophia, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and muscle contraction modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₂₉H₄₂O₉

- Molecular Weight : 534.64 g/mol

- CAS Number : 630-64-8

This compound exhibits various biological effects, primarily through its interaction with cellular pathways:

- Anticancer Activity : Research indicates that this compound possesses p53-dependent anticancer properties, particularly against colorectal cancer. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways .

- Muscle Contraction Modulation : The compound has an effective dose (ED50) of 0.17 μM when tested on isolated guinea-pig ileum, indicating its potency in influencing smooth muscle contractions .

Anticancer Studies

A significant body of research has focused on this compound's anticancer properties:

- Colorectal Cancer : A study reported that this compound exhibited significant growth inhibition in colorectal cancer cell lines (e.g., SW480). The compound's efficacy was linked to its ability to sensitize tumors to conventional therapies, enhancing their overall treatment response .

- Breast Carcinoma : Another study demonstrated that this compound isolated from S. hispidus showed cytotoxic effects against breast cancer cells, further supporting its potential as an anticancer agent .

Pharmacological Effects

This compound's pharmacological profile includes:

- Smooth Muscle Relaxation : Its action on the guinea-pig ileum suggests potential applications in gastrointestinal disorders where modulation of smooth muscle tone is beneficial.

- Regulatory Effects : this compound has been reported to regulate various biological processes, although specific pathways remain under investigation .

Case Study 1: Colorectal Cancer Treatment

In a controlled study involving mice with induced colorectal tumors, this compound was administered alongside standard chemotherapy. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may enhance the efficacy of existing cancer treatments by acting synergistically with chemotherapeutic agents.

Case Study 2: Gastrointestinal Disorders

A pilot study explored the effects of this compound on patients with gastrointestinal motility disorders. Participants receiving this compound showed improved symptoms and enhanced motility compared to those receiving a placebo, indicating its potential therapeutic role in treating such conditions.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation and induces apoptosis in colorectal and breast cancer cells. |

| Smooth Muscle Modulation | Exhibits potent effects on smooth muscle contraction; ED50 = 0.17 μM. |

| Regulatory Mechanisms | Influences various cellular pathways; ongoing research to elucidate specific actions. |

Eigenschaften

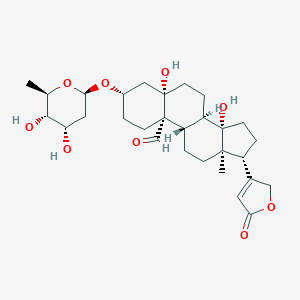

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBILRDAMJUPXCX-AGAUEGNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317694 | |

| Record name | Helveticoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-64-8 | |

| Record name | Helveticoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helveticoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helveticoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELVETICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52OAE3C457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.